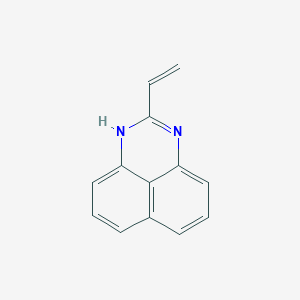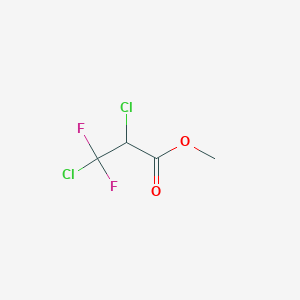
Methyl 2,3-dichloro-3,3-difluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dichloro-3,3-difluoropropanoate is an organic compound with the molecular formula C4H5Cl2F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by chlorine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,3-dichloro-3,3-difluoropropanoate can be synthesized through the reaction of 2,3-dichloro-3,3-difluoropropene with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dichloro-3,3-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products vary depending on the substituents introduced.
Hydrolysis: The major products are 2,3-dichloro-3,3-difluoropropanoic acid and methanol.
Reduction: The products depend on the specific reducing agent and conditions used.
Applications De Recherche Scientifique
Methyl 2,3-dichloro-3,3-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2,3-dichloro-3,3-difluoropropanoate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-3,3-difluoropropene: A precursor in the synthesis of methyl 2,3-dichloro-3,3-difluoropropanoate.
Methyl 2,2-dichloro-3,3,3-trifluoropropanoate: A similar compound with an additional fluorine atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.
Propriétés
Numéro CAS |
86011-99-6 |
|---|---|
Formule moléculaire |
C4H4Cl2F2O2 |
Poids moléculaire |
192.97 g/mol |
Nom IUPAC |
methyl 2,3-dichloro-3,3-difluoropropanoate |
InChI |
InChI=1S/C4H4Cl2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 |
Clé InChI |
SCMQDAREEVNFCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


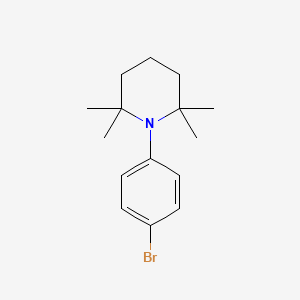
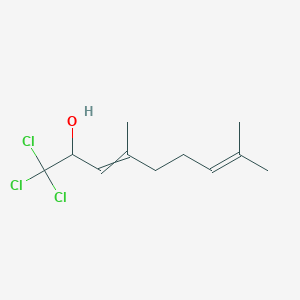
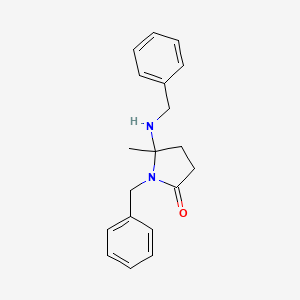
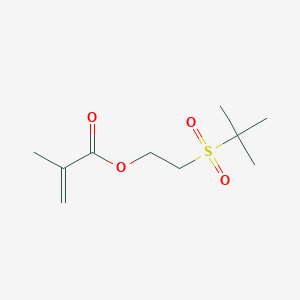



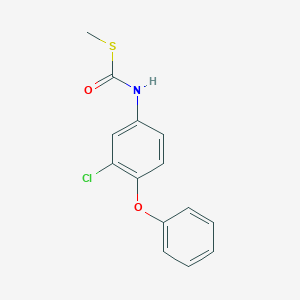
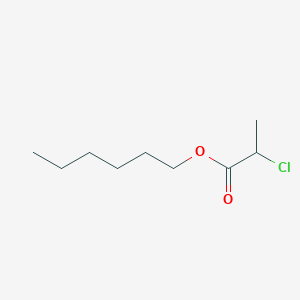
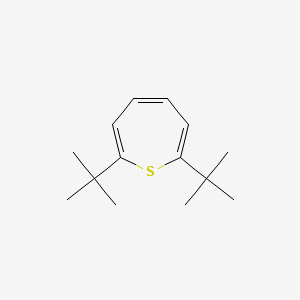
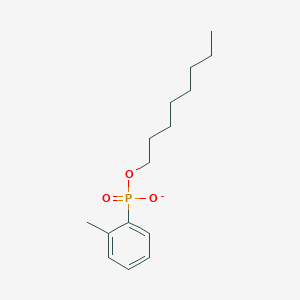
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
